N-[(pyridin-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[(pyridin-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a trifluoromethyl group, and an acetamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-pyridinemethanol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then treated with acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives or trifluoromethylated compounds.
Scientific Research Applications
N-[(pyridin-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the trifluoromethyl group.
3-(trifluoromethyl)benzamide: Contains the trifluoromethyl group but lacks the pyridine ring.
N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide: A more complex structure with additional functional groups.
Uniqueness
N-[(pyridin-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the pyridine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridine ring provides a site for further functionalization and interaction with biological targets.
This compound’s unique combination of structural features makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C15H13F3N2O |
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Molecular Weight |
294.27 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)13-3-1-2-12(8-13)9-14(21)20-10-11-4-6-19-7-5-11/h1-8H,9-10H2,(H,20,21) |
InChI Key |
FIESWKGJNUMEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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